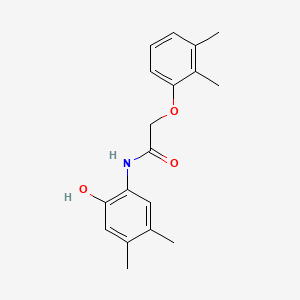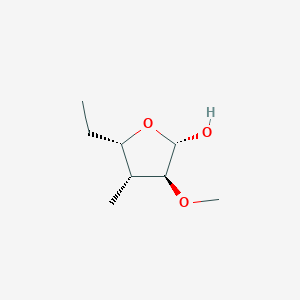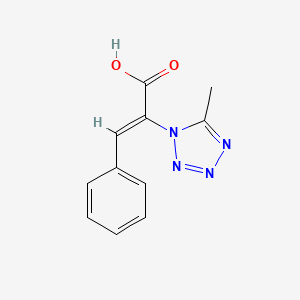
Cannabisin F
Descripción general
Descripción
Cannabisin F is a lignanamide found in hemp seeds (Cannabis sativa). It has shown potential anti-inflammatory and anti-oxidative capacity . It has been found to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated BV2 microglia cells .
Synthesis Analysis
The total synthesis of Cannabisin F has been reported to be an eight-step process starting from vanillin . This synthetic strategy applies the aldol reaction followed by the Wittig reaction to afford the key 8-O-4′-neolignan intermediate diacid .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Cannabisin F has been found to suppress lipopolysaccharide-induced inflammatory responses in BV2 microglia cells . It reduces the production and mRNA levels of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α) in a concentration-dependent manner .
SIRT1 Modulation
Cannabisin F enhances SIRT1 expression and blocks lipopolysaccharide-induced NF-κB (Nuclear factor kappa B) signaling pathway activation by inhibiting phosphorylation of IκBα (Inhibit proteins of nuclear factor kappaB) and NF-κB p65 . The anti-inflammatory effects of cannabisin F are SIRT1-dependent .
Anti-Oxidative Effects
Cannabisin F reduces the production of cellular reactive oxygen species (ROS) and promotes the expression of Nrf2 (Nuclear factor erythroid-2 related factor 2) and HO-1 (Heme Oxygenase-1) . The anti-oxidative effects of cannabisin F are related to the Nrf2 signaling pathway .
Neuro-Protection
The neuro-protection effect of cannabisin F against lipopolysaccharide-induced inflammatory response and oxidative stress in BV2 microglia cells involves the SIRT1/NF-κB and Nrf2 pathway .
Synthesis
A practical eight-step synthesis of lignanamide cannabisin F starting from vanillin has been reported . This synthetic strategy applies the aldol reaction followed by the Wittig reaction to afford the key 8- O -4′-neolignan intermediate diacid .
Nutritional Value
Hemp seed (Fructus cannabis), which is rich in lignanamides including cannabisin F, has been documented as a folk source of food for a long time . It is growing in popularity in human nutrition as an excellent source of nutrients due to its sufficient amount and ratio of essential amino acids and fatty acids to satisfy the demand of the human diet .
Mecanismo De Acción
Target of Action
Cannabisin F, a lignanamide found in hemp seeds, primarily targets BV2 microglia cells . These cells play a crucial role in the immune response in the central nervous system. Cannabisin F also interacts with key proteins such as SIRT1 , NF-κB , Nrf2 , and HO-1 .
Mode of Action
Cannabisin F suppresses the production and mRNA levels of pro-inflammatory mediators like interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated BV2 microglia cells . It enhances the expression of SIRT1 and inhibits the activation of the NF-κB signaling pathway by blocking the phosphorylation of IκBα and NF-κB p65 . The anti-inflammatory effects of Cannabisin F are SIRT1-dependent .
Biochemical Pathways
Cannabisin F affects the SIRT1/NF-κB and Nrf2 pathways . It enhances SIRT1 expression, inhibits the activation of the NF-κB signaling pathway, and promotes the expression of Nrf2 and HO-1 . These pathways are involved in inflammatory responses and oxidative stress regulation.
Result of Action
The action of Cannabisin F results in the suppression of inflammatory responses and oxidative stress in BV2 microglia cells . It reduces the production of cellular reactive oxygen species (ROS) and has neuroprotective effects against LPS-induced inflammatory response .
Safety and Hazards
Propiedades
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2-methoxyphenoxy]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,34-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQMHMUDDMCSX-AADBSILNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)NCCC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)NCCC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019086 | |
| Record name | Cannabisin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabisin F | |
CAS RN |
163136-19-4 | |
| Record name | Cannabisin F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163136-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabisin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism of action of Cannabisin F against inflammation?
A1: [] Cannabisin F exhibits anti-inflammatory effects by interacting with the SIRT1/NF-κB pathway in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. It enhances SIRT1 expression and inhibits the phosphorylation of IκBα, subsequently blocking the activation of the NF-κB signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α).
Q2: Does Cannabisin F have any antioxidant properties?
A2: [] Yes, Cannabisin F demonstrates antioxidant effects by reducing cellular reactive oxygen species (ROS) production. It achieves this by promoting the expression of Nuclear factor erythroid-2 related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1), key components of the cellular antioxidant defense system.
Q3: What is the chemical structure of Cannabisin F?
A3: [] Cannabisin F is a lignanamide. While the provided abstract doesn't explicitly detail the spectroscopic data, it mentions that the compound was synthesized starting from vanillin, utilizing an aldol reaction followed by a Wittig reaction to form the 8-O-4′-neolignan intermediate. This intermediate is then condensed with N,O-protected tyramine, and subsequent deprotection yields Cannabisin F.
Q4: Has Cannabisin F been identified in any other plant sources besides hemp seed?
A4: Yes, research indicates that Cannabisin F has been isolated from other plant species. [, , , ] Studies have reported its presence in Alocasia macrorrhiza, Viola yedoensis, Talinum triangulare, and Acorus tatarinowii.
Q5: Have there been any studies on the metabolism of Cannabisin F?
A6: [] Yes, a study investigated the metabolism of Cannabisin F in rats. Following oral administration, several metabolites were detected in plasma, urine, and fecal samples. The primary metabolic pathway for Cannabisin F involved phase II metabolism, specifically glucuronidation or sulfation.
Q6: Are there any computational studies exploring Cannabisin F as a potential drug candidate?
A7: [, ] Yes, computational studies have investigated Cannabisin F as a potential inhibitor of ErbB1 and ErbB2 kinases, which are implicated in lung cancer. These in silico studies employed molecular docking simulations and pharmacophore modeling to assess its binding affinity and interactions with the target kinases. The results suggested that Cannabisin F could be a promising dual inhibitor of these kinases, warranting further investigation in experimental settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1179341.png)

![4-[(4E)-3-Cyano-4-{(3E)-4-[5-(dimethylamino)-2-furyl]-1-methoxy-1-oxo-3-buten-2-ylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1179349.png)

![Methyl 5-{[3-(methoxycarbonyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzoate](/img/structure/B1179356.png)

